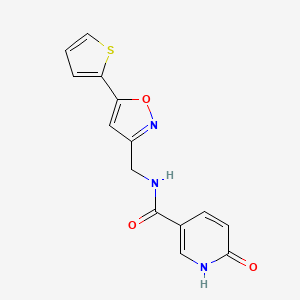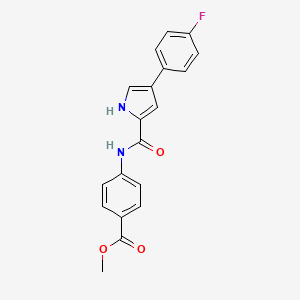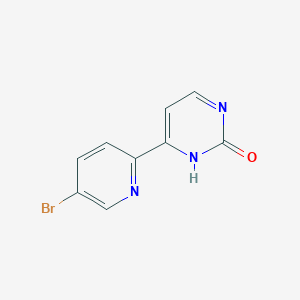
6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is a type of organic compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The specific molecular structure analysis for this compound is not available in the retrieved sources.Scientific Research Applications
Selective Kinase Inhibitors
Research has identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds, including variations on the core structure similar to "6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide," have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their potential therapeutic applications (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
A study on the synthesis and evaluation of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has revealed potent antitubercular and antibacterial activities. These compounds, which include fluorine and carboxamide functionalities similar to the queried chemical, have been more effective than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Synthetic Methodologies and Intermediates
The development of new synthetic methodologies has been a significant area of application. Research has been conducted on efficient synthesis methods for compounds with similar structures, offering potential pathways for creating novel pharmacologically active agents. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptor antagonist, has been explored, showcasing advanced synthetic techniques that could be applicable to similar compounds (Hirokawa et al., 2000).
Fluorous Synthesis for Medicinal Chemistry
The fluorous synthesis of disubstituted pyrimidines, utilizing fluorinated intermediates, highlights a novel approach in medicinal chemistry that could encompass the synthesis of compounds like "6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide." Such methodologies offer simplified purification steps and enhanced efficiency in the synthesis of fluoroorganic compounds (Zhang, 2003).
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future . The specific future directions for “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” are not available in the retrieved sources.
properties
IUPAC Name |
6-fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c1-10(6-19-2,11(13,14)15)17-9(18)7-3-4-8(12)16-5-7/h3-5H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUIHRNMSPRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)NC(=O)C1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)



![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)


![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)
